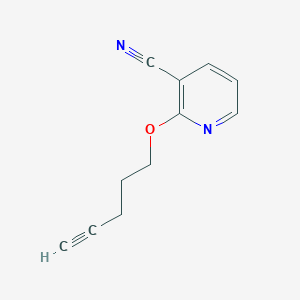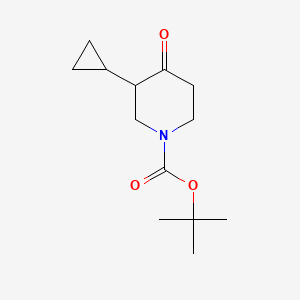
3-Bromo-2,6-dichlorobenzyl alcohol
Overview
Description
“3-Bromo-2,6-dichlorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrCl2O . It is a derivative of benzyl alcohol, which is an aromatic alcohol. The molecular weight of this compound is 255.93 .
Synthesis Analysis
The synthesis of such compounds generally involves reactions of alcohols. Alcohols can be converted into alkyl halides, tosylates, alkenes, and esters . For example, alcohols can react with a hydrogen halide to produce an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl .Molecular Structure Analysis
The molecular structure of “3-Bromo-2,6-dichlorobenzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group) with bromine and chlorine substituents, and a hydroxyl group (OH) attached to the benzyl group .Chemical Reactions Analysis
Alcohols, including “3-Bromo-2,6-dichlorobenzyl alcohol”, can undergo a variety of chemical reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that “3-Bromo-2,6-dichlorobenzyl alcohol” can undergo would depend on the specific conditions and reagents present.Scientific Research Applications
Copper-Catalyzed Intramolecular Coupling
The copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, including compounds related to 3-Bromo-2,6-dichlorobenzyl alcohol, is an efficient process for forming 2-methyleneoxetanes. This process, characterized by a preference for 4-exo ring closure over other cyclization modes, retains the configuration of the CC bond and exhibits good to excellent yields (Fang & Li, 2007).
B(C6F5)3-Catalyzed Allylation
In scientific research, B(C6F5)3 has been used to catalyze the allylation of secondary benzylic alcohol derivatives, including those related to 3-Bromo-2,6-dichlorobenzyl alcohol, with allylsilanes. This protocol tolerates additional functionalities such as bromo, acetoxy, and primary benzyloxy groups, indicating its versatile application in synthetic chemistry (Rubin & Gevorgyan, 2001).
Catalytic Oxidation of Benzyl Alcohol
A tetra-nuclear macrocyclic Zn(II) complex synthesized from 3-bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone has shown effectiveness as a catalyst for the oxidation of benzyl alcohol. This complex, related to 3-Bromo-2,6-dichlorobenzyl alcohol, forms a 3D network structure and achieves high conversion and selectivity under certain conditions, presenting a potential pathway for efficient catalytic reactions (Wang et al., 2021).
Mechanism of Action
While the specific mechanism of action for “3-Bromo-2,6-dichlorobenzyl alcohol” is not provided, dichlorobenzyl alcohol, a related compound, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is thought to work by denaturing external proteins and rearranging the tertiary structure proteins .
Safety and Hazards
properties
IUPAC Name |
(3-bromo-2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHSYAQQLJGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dichlorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



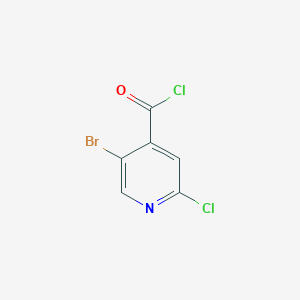

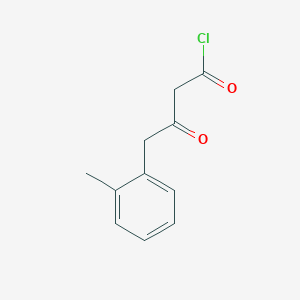

![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)


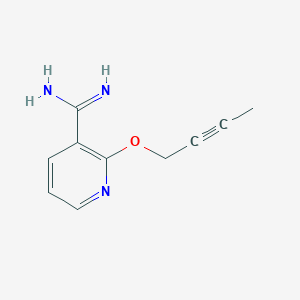

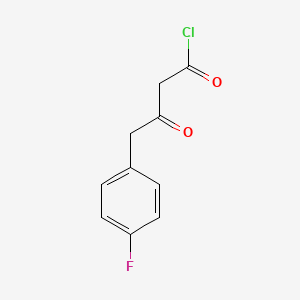

![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)
